molecular formula C15H12N2OS2 B5023839 4-METHYL-5-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

4-METHYL-5-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5023839
M. Wt: 300.4 g/mol
InChI Key: ZUHUORDZRRLZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-5-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 4-METHYL-5-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine . Another approach includes the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide, followed by heterocyclization . Industrial production methods often optimize these reactions by adjusting temperature, solvent, and catalyst conditions to maximize yield and purity.

Chemical Reactions Analysis

4-METHYL-5-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

4-METHYL-5-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-5-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE involves its interaction with various molecular targets. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

4-METHYL-5-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

These compounds share the thiazole ring structure but differ in their specific substituents and biological activities. The unique combination of the thiazole and thiophene rings in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-5-phenyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10-9-12(14(18)17-15-16-7-8-19-15)20-13(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHUORDZRRLZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2=NC=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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